molecular formula C13H15N3O B2800798 N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428352-17-3

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2800798
CAS No.: 1428352-17-3
M. Wt: 229.283
InChI Key: YOTZBQQVIVDGEG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428352-17-3) is a chemical compound for research use with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . This compound belongs to the class of 1H-indazole-3-carboxamides, which are recognized in medicinal chemistry as a privileged scaffold due to their versatility in interacting with diverse biological targets . The indazole core is a significant pharmacophore in scientific research, featured in various investigational compounds. Indazole-based structures have been explored as modulators for protein kinases such as p38α MAPK, which is implicated in neuroinflammatory pathways , and as selective blockers for Orai calcium channels, a target in immunology research . Furthermore, the 1H-indazole-3-carboxamide structure is a key intermediate in the synthesis of more complex molecules . The specific research applications and biological activity profile of this compound are subject to ongoing investigation. Intended Use and Handling: This product is exclusively intended for research purposes in a controlled laboratory environment. It is not designed for human therapeutic or diagnostic use, nor for any veterinary applications. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTZBQQVIVDGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

    Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes

Biological Activity

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic benefits.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

This compound features a cyclopropylmethyl group, which is critical for its biological activity, particularly in modulating receptor interactions.

GSK-3β Inhibition

Research indicates that this compound exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. The compound has demonstrated an IC50 value of approximately 8 nM , indicating high potency as a GSK-3β inhibitor .

Anti-inflammatory Properties

The compound also shows significant anti-inflammatory effects. In vitro studies have revealed that it effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in models of inflammation, such as lipopolysaccharide (LPS)-induced microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been observed to provide neuroprotective effects. It mitigates tau hyperphosphorylation in cellular models associated with neurodegenerative diseases, indicating its potential role in therapies for conditions like Alzheimer’s disease .

Biological Activity Summary Table

Activity Description IC50 Value
GSK-3β InhibitionCompetitive inhibitor affecting metabolic pathways8 nM
Anti-inflammatoryReduces pro-inflammatory cytokines and nitric oxide levels-
NeuroprotectionPrevents tau hyperphosphorylation in neuronal models-

Study on Synthetic Cannabinoids

A related area of research involves synthetic cannabinoids that share structural similarities with this compound. These compounds have been shown to interact with cannabinoid receptors (CB1 and CB2) more potently than THC, leading to various psychoactive effects. This highlights the importance of understanding the pharmacodynamics and safety profiles of such compounds .

Clinical Implications

Given its potent biological activities, this compound may hold promise for developing treatments for neurodegenerative diseases and inflammatory disorders. Its ability to modulate key signaling pathways could lead to novel therapeutic strategies aimed at mitigating the effects of chronic inflammation and neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Features a cyclohexylmethyl group instead of cyclopropylmethyl, increasing steric bulk and lipophilicity, which may prolong receptor binding but reduce solubility .
  • N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide : Substituted with a carbamoyl-alkyl chain, enhancing hydrogen-bonding capacity and aqueous solubility (PBS: 0.12 mg/mL) compared to alkylated derivatives .
  • Berotralstat (1-[3-(aminomethyl)phenyl]-N-...cyclopropylmethyl)amino]methyl...carboxamide): A pyrazole-based plasma kallikrein inhibitor with a cyclopropylmethylamino group, demonstrating the therapeutic relevance of cyclopropane in drug design .

Pharmacological and Toxicological Profiles

  • Receptor Affinity : Cyclohexylmethyl-substituted indazole carboxamides exhibit high CB1 receptor affinity, associated with psychoactive effects, whereas carbamoyl derivatives show reduced potency due to decreased lipophilicity .
  • Therapeutic Potential: Berotralstat’s cyclopropylmethylamino group contributes to selective plasma kallikrein inhibition, suggesting structural tuning can redirect activity from neurological to systemic targets .
  • Risks : Cyclohexylmethyl derivatives are linked to severe health risks (e.g., neurotoxicity, addiction), highlighting the importance of substituent choice in safety profiles .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility (mg/mL)
N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide C₁₄H₁₈N₄O₂ 274.32 DMF: 11; DMSO: 5; PBS: 0.12
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide (predicted) C₁₃H₁₅N₃O 229.28 Likely lower PBS solubility vs. carbamoyl analogues
Berotralstat C₂₇H₂₅F₄N₅O 547.52 High lipophilicity (logP >3)

Note: The cyclopropylmethyl group likely reduces aqueous solubility compared to carbamoyl derivatives but improves membrane permeability .

Research Findings and Clinical Relevance

  • Synthetic Optimization : EDCI/HOBt-mediated coupling (as in ) is widely adopted for carboxamide synthesis due to high efficiency and compatibility with sensitive substrates.
  • Toxicity Studies : Cyclohexylmethyl indazole carboxamides are flagged for inhomogeneity in illicit mixtures, posing overdose risks .
  • Therapeutic Development : Berotralstat exemplifies cyclopropane’s utility in enhancing target selectivity and pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from 1-methyl-1H-indazole-3-carboxylic acid. Key steps include:

  • Amide bond formation : Reacting the carboxylic acid with cyclopropylmethylamine using coupling agents like HATU or EDCl in the presence of a base (e.g., DIPEA) under anhydrous conditions.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} to confirm structural integrity .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylmethylamine), solvent choice (e.g., DMF or THF), and reaction temperature (e.g., 0°C to room temperature) to minimize side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} are critical for confirming the presence of the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and the indazole-carboxamide backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal structure and confirming stereochemistry, as demonstrated for structurally similar indazole derivatives .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Methodological Answer:

  • 2D NMR Techniques : Use 1H-1H^1 \text{H-}^1 \text{H} COSY and 1H-13C^1 \text{H-}^{13} \text{C} HSQC to resolve overlapping signals, particularly for cyclopropane protons and indazole aromatic protons .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Alternative Characterization : Employ IR spectroscopy to confirm carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and X-ray diffraction for unambiguous structural assignment .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., enzymes or receptors). Focus on the carboxamide and cyclopropyl groups as key binding motifs .
  • Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) using GROMACS or AMBER .
  • Pharmacophore Modeling : Identify critical functional groups for activity using tools like Schrödinger’s Phase, leveraging structural data from analogous compounds .

Q. How to design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate the compound in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Oxidative Stress : Expose to 3% H2_2O2_2 at room temperature for 6 hours.
    • Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks in sealed vials. Analyze using DSC/TGA to detect phase transitions or decomposition .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics models.

Q. What strategies can mitigate low yields in the final step of synthesizing this compound?

Methodological Answer:

  • Reagent Optimization : Replace traditional coupling agents with newer alternatives (e.g., COMU instead of EDCl) to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 15–20% through controlled microwave heating (e.g., 100°C for 30 minutes) .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO or NMP) to improve solubility of intermediates.

Q. How to evaluate the potential of this compound as a lead compound in drug discovery?

Methodological Answer:

  • In Vitro Screening : Test against panels of cancer cell lines (e.g., NCI-60) or microbial strains, with IC50_{50} determination via MTT assays .
  • ADME-Tox Profiling :
    • Permeability : Caco-2 cell monolayer assays.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • CYP Inhibition : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

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